![molecular formula C16H14N4O2S B4440341 N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide
説明
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to block the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
作用機序
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the growth and survival of B-cells. N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors like TAK-659 block the activity of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, thereby preventing the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, with minimal activity against other kinases. In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool for studying the role of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide in cancer. It has high potency and selectivity for N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, making it a useful tool for dissecting the BCR signaling pathway. However, TAK-659 has some limitations as well. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, its efficacy may be limited in patients with mutations in the N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide gene or other components of the BCR signaling pathway.
将来の方向性
There are several potential future directions for research on TAK-659 and other N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway. Another area of interest is the identification of biomarkers that can predict response to N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors, which may help to identify patients who are most likely to benefit from these drugs. Finally, there is ongoing research on the development of next-generation N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors with improved potency, selectivity, and pharmacokinetic properties.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells by blocking the activity of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-aminothieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9(21)19-10-4-6-11(7-5-10)20-15(22)14-13(17)12-3-2-8-18-16(12)23-14/h2-8H,17H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKQGWHNBPRMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。